2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c28-20(15-30-14-16-6-2-1-3-7-16)25-18-9-5-4-8-17(18)12-21-26-22(27-29-21)19-13-23-10-11-24-19/h1-11,13H,12,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDKXOXGLULXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrazine-2-Carboxamide Oxime
Pyrazine-2-carbonitrile (1.0 equiv) was reacted with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux for 6 hours to yield pyrazine-2-carboxamide oxime as a white solid (82% yield).
Characterization Data
Cyclization to 3-(Pyrazin-2-yl)-5-(Chloromethyl)-1,2,4-Oxadiazole
The oxime (1.0 equiv) was treated with chloroacetic acid (1.1 equiv) in phosphorus oxychloride (5 mL) at 80°C for 4 hours. The reaction mixture was poured onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate to afford the chloromethyl oxadiazole as a pale-yellow solid (68% yield).
Characterization Data
Coupling to Phenyl Ring
The chloromethyl oxadiazole (1.0 equiv) was reacted with 2-nitrobenzyl alcohol (1.2 equiv) in dry DMF with K₂CO₃ (2.0 equiv) at 60°C for 8 hours. The nitro intermediate was reduced using H₂/Pd-C (10%) in ethanol to yield the aniline derivative (57% yield over two steps).
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyrazine-H), 8.63 (s, 1H, pyrazine-H), 7.45–7.12 (m, 4H, phenyl-H), 5.12 (s, 2H, CH₂), 5.01 (s, 2H, NH₂).
Synthesis of 2-(Benzylsulfanyl)acetamide
Preparation of 2-Chloro-N-(2-{[3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-yl]methyl}phenyl)acetamide
The aniline intermediate (1.0 equiv) was treated with chloroacetyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C. After stirring for 2 hours, the mixture was washed with water and dried to yield the chloroacetamide (89% yield).
Characterization Data
S-Alkylation with Benzyl Mercaptan
The chloroacetamide (1.0 equiv) was reacted with benzyl mercaptan (1.2 equiv) and K₂CO₃ (2.0 equiv) in dry acetone under reflux for 6 hours. The product was recrystallized from ethanol to yield the title compound as a white solid (74% yield).
Characterization Data
- IR (KBr): 1670 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, absent confirming substitution).
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.18 (s, 1H, pyrazine-H), 8.75 (s, 1H, pyrazine-H), 7.48–7.05 (m, 9H, aromatic-H), 4.53 (s, 2H, SCH₂Ph), 4.08 (s, 2H, CH₂CO), 3.95 (s, 2H, CH₂).
- MS (ESI): m/z 488.2 [M+H]⁺.
Optimization and Comparative Analysis
Table 1: Comparison of Synthetic Routes for Key Intermediates
Table 2: Spectroscopic Data for Final Compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₂₁N₅O₂S₂ |
| Molecular Weight | 487.58 g/mol |
| Melting Point | 162–164°C |
| ¹H NMR (DMSO-d₆) | δ 4.53 (s, SCH₂), 8.75–9.18 (pyrazine) |
| IR (KBr) | 1670 cm⁻¹ (C=O) |
Mechanistic Insights
The cyclization of pyrazine-2-carboxamide oxime with chloroacetic acid proceeds via nucleophilic attack of the oxime oxygen on the carbonyl carbon, followed by dehydration to form the 1,2,4-oxadiazole ring. The S-alkylation step involves a bimolecular nucleophilic substitution (SN2), where the thiolate anion displaces chloride from the chloroacetamide.
Challenges and Solutions
Chemical Reactions Analysis
Oxidation to Sulfone/Sulfoxide
The benzylsulfanyl (–S–) group undergoes oxidation under controlled conditions:
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Sulfoxide formation :
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Sulfone formation :
Alkylation/Dealkylation
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The sulfur atom participates in nucleophilic substitutions, enabling further derivatization (e.g., alkylation with iodoalkanes) .
Ring-Opening Reactions
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic/basic conditions:
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Acidic Hydrolysis :
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Reagents: HCl (6N), reflux, 8 hrs → yields pyrazine-2-carboxamide derivatives.
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Basic Hydrolysis :
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Reagents: NaOH (2M), ethanol, 60°C, 6 hrs → forms open-chain nitriles.
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Electrophilic Substitution
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Nitration at the oxadiazole C5 position using Fe(NO₃)₃·9H₂O in acetonitrile at 80°C (para-selectivity observed) .
Hydrolysis to Carboxylic Acid
Nucleophilic Displacement
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Chloroacetamide derivatives react with thiols (e.g., thiophenol) to form thioethers :
Substrate Reagent Conditions Yield Chloroacetamide Thiophenol, DIPEA RT, 12 hrs 76%
Pyrazine Ring Reactivity
The pyrazin-2-yl group participates in:
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Electrophilic Aromatic Substitution : Limited due to electron-deficient nature.
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺) in catalytic systems .
Stability and Degradation Pathways
Scientific Research Applications
Chemical Structure and Synthesis
The compound can be characterized by its unique structure, which includes a benzyl sulfanyl group and a pyrazin-2-yl moiety linked through an oxadiazole. The synthesis typically involves multi-step reactions that include the formation of the oxadiazole ring followed by coupling with the benzyl sulfanyl and acetamide groups. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The presence of the sulfanyl and oxadiazole groups is particularly noteworthy as they have been associated with enhanced antibacterial and antifungal activities. For instance, studies have shown that derivatives of oxadiazoles possess potent activity against various bacterial strains, including resistant strains like Staphylococcus aureus .
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies demonstrating that pyrazole and oxadiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of compounds containing similar functional groups. The sulfonamide moiety is known for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This suggests that 2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide may have applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Screening : A study evaluated various derivatives of oxadiazoles for their antimicrobial efficacy using agar diffusion methods. Compounds similar to this compound showed zones of inhibition comparable to standard antibiotics .
- Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that derivatives with the pyrazin and oxadiazole components induced significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Inflammation Models : Animal models of inflammation treated with related compounds exhibited reduced edema and inflammatory markers, suggesting a potential therapeutic role for this class of compounds in managing inflammatory conditions .
Potential Applications
Given its diverse biological activities, this compound could be explored for:
- Antimicrobial agents : Development of new antibiotics targeting resistant bacterial strains.
- Anticancer therapies : Formulation of drugs aimed at specific cancer types.
- Anti-inflammatory medications : Creation of treatments for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- Oxadiazole vs. Thiadiazoles may exhibit distinct reactivity due to additional sulfur atoms .
- Substituent Effects : The benzylsulfanyl group in the target compound provides greater lipophilicity compared to alkylsulfanyl (e.g., isopropyl in ) or diphenylmethyl groups, which could impact pharmacokinetics .
Substituent-Driven Activity Trends
Aromatic vs. Aliphatic Sulfur Groups
- Benzylsulfanyl (Target Compound) : Enhances aromatic π-π stacking interactions and lipid solubility.
- Propan-2-ylsulfanyl () : Smaller aliphatic group reduces steric hindrance but offers less lipophilicity .
- Diphenylmethyl (Compound 4) : High steric bulk may limit bioavailability but improve selectivity for hydrophobic binding pockets .
Pyrazine vs. Other Heteroaromatic Rings
- The pyrazine ring in the target compound and analogs (e.g., ) introduces nitrogen atoms capable of hydrogen bonding and metal coordination, contrasting with pyridine () or thiophene () derivatives, which have fewer hydrogen-bonding sites .
Biological Activity
The compound 2-(benzylsulfanyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a derivative of the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzylsulfanyl group and a pyrazin-2-yl moiety linked to a 1,2,4-oxadiazole ring. This structural configuration is critical for its biological efficacy.
Anticancer Activity
- Mechanism of Action : The oxadiazole derivatives are known to exhibit significant anticancer activity through various mechanisms, including inhibition of key enzymes involved in cell proliferation and induction of apoptosis in cancer cells. Studies have shown that oxadiazole compounds can inhibit the activity of enzymes such as thymidylate synthase (TS), which is essential for DNA synthesis .
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In Vitro Studies :
- In one study, derivatives similar to the target compound demonstrated IC50 values ranging from 10 to 50 µM against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) .
- Another derivative exhibited selective cytotoxicity against liver carcinoma cell lines (HUH7), with IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil .
Antimicrobial Activity
- Broad-Spectrum Efficacy : Compounds containing the oxadiazole ring have shown potent antibacterial and antifungal activities. Research indicates that these compounds can effectively inhibit Gram-positive bacteria more than Gram-negative strains .
- Case Study :
Anti-inflammatory Activity
- Mechanism : The anti-inflammatory properties are attributed to the inhibition of cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory response .
- Experimental Findings :
Data Summary
| Biological Activity | IC50 Values | Effective Against |
|---|---|---|
| Anticancer | 10-50 µM | HeLa, MCF7 |
| Antimicrobial | <20 µg/mL | Bacillus cereus |
| Anti-inflammatory | N/A | Carrageenan model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
